molecular formula C18H10BrCl B13657705 2-Bromo-3-chlorotriphenylene

2-Bromo-3-chlorotriphenylene

Cat. No.: B13657705
M. Wt: 341.6 g/mol
InChI Key: CVSGYDCZRGUZPW-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorotriphenylene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a triphenylene core substituted with bromine and chlorine atoms at the 2- and 3-positions, respectively. Triphenylene derivatives are widely studied for their electronic and optical properties, making them relevant in materials science, organic electronics, and photochemistry .

Properties

Molecular Formula

C18H10BrCl

Molecular Weight

341.6 g/mol

IUPAC Name

2-bromo-3-chlorotriphenylene

InChI

InChI=1S/C18H10BrCl/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H

InChI Key

CVSGYDCZRGUZPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chlorotriphenylene typically involves the bromination and chlorination of triphenylene. One common method is the electrophilic aromatic substitution reaction, where triphenylene is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-chlorotriphenylene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-3-chlorotriphenylene or 2-amino-3-chlorotriphenylene can be formed.

    Oxidation Products: Quinones and other oxygenated derivatives.

    Reduction Products: Hydrogenated triphenylene derivatives.

Scientific Research Applications

2-Bromo-3-chlorotriphenylene has several applications in scientific research:

    Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.

    Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Chemical Sensors: Due to its unique electronic properties, it is used in the development of chemical sensors for detecting various analytes.

    Pharmaceutical Research: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chlorotriphenylene in various applications involves its ability to participate in electron transfer processes. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and chlorine substituents can also influence the compound’s reactivity and interaction with other molecules, affecting its overall performance in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Analogues
  • Triphenylmethyl Bromide and Triphenylmethyl Chloride (): These compounds feature a central carbon atom bonded to three phenyl groups and a halogen (Br/Cl). Halogen substituents in these compounds enhance electrophilic reactivity and stability, which may parallel trends in triphenylene derivatives .
  • 2-Bromo-3-methylpyridine ():
    Though structurally distinct (pyridine vs. triphenylene core), this compound demonstrates how halogen and alkyl substituents influence electronic properties. For example, bromine increases molecular weight (183.02 g/mol for C₆H₆BrN) and alters dipole moments, which could analogously affect triphenylene derivatives .

2.2 Electronic and Physical Properties

A hypothetical comparison based on halogen effects:

Property 2-Bromo-3-chlorotriphenylene (Hypothetical) Triphenylmethyl Bromide 2-Bromo-3-methylpyridine
Molecular Weight ~300–350 g/mol* 323.24 g/mol 183.02 g/mol
Halogen Effects Electron-withdrawing, planar aromatic core Steric hindrance at central C Electron-withdrawing, aromatic
Reactivity Likely undergoes Suzuki coupling SN1/SN2 reactions Nucleophilic substitution
Applications Organic semiconductors Stabilizing agents Pharmaceutical intermediates

*Estimated based on triphenylene derivatives.

2.3 Research Findings and Trends
  • Halogenated Triphenylenes: Bromine and chlorine substituents are known to enhance charge transport in PAHs due to their electron-withdrawing nature, making them candidates for organic field-effect transistors (OFETs) .
  • Thermal Stability : Chlorine generally increases thermal stability compared to bromine, as seen in halogenated pyridines . This trend may extend to triphenylene systems.

Limitations of Available Evidence

The provided sources lack direct data on this compound, necessitating extrapolation from structurally distinct compounds. Key gaps include:

  • Absence of spectroscopic or crystallographic data.
  • No synthetic protocols or stability studies for the target compound.

Biological Activity

2-Bromo-3-chlorotriphenylene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a polycyclic aromatic hydrocarbon characterized by the presence of bromine and chlorine substituents on its triphenylene framework. The molecular formula is C18H12BrClC_{18}H_{12}BrCl, and its structure can be represented as follows:

Chemical Structure C18H12BrCl\text{Chemical Structure }\quad \text{C}_{18}\text{H}_{12}\text{BrCl}

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical responses. The following mechanisms have been proposed:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in cancer cells.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to growth and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death at micromolar concentrations. The mechanism was linked to increased oxidative stress and apoptosis induction .
  • Another investigation showed that it inhibited the growth of prostate cancer cells by interfering with cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has exhibited antimicrobial activity:

  • Research indicated that the compound displayed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range .

Case Studies

StudyFindings
Study 1 : Anticancer Activity in Breast Cancer CellsInduced apoptosis through ROS generation; significant reduction in cell viability at 10 µM concentration.
Study 2 : Prostate Cancer Cell Growth InhibitionDisrupted cell cycle at G1 phase; reduced proliferation rates observed at concentrations above 5 µM.
Study 3 : Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria; MIC values ranged from 1–5 µM.

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